molecular formula C9H12BrNO B13058021 (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL

(R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL

Cat. No.: B13058021
M. Wt: 230.10 g/mol
InChI Key: APVGIIBNVUYYIO-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL is a chiral compound with a bromine atom attached to a phenyl ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce the bromine atom at the para position.

    Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the benzylic position.

    Chiral Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral chromatography or enzymatic resolution.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination reactions, followed by chiral resolution techniques. The use of continuous flow reactors and automated chromatography systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium thiolate (KSR).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme-substrate interactions and receptor binding assays.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-Amino-2-(4-bromo-2-methylphenyl)ethanol: A compound lacking the chiral center, resulting in different stereochemistry.

    4-Bromo-2-methylphenylamine: A simpler compound with only the amino group and bromine substitution.

Uniqueness

®-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL is unique due to its chiral nature and the presence of both amino and bromine functional groups. This combination allows for specific interactions with biological targets and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(2R)-2-amino-2-(4-bromo-2-methylphenyl)ethanol

InChI

InChI=1S/C9H12BrNO/c1-6-4-7(10)2-3-8(6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1

InChI Key

APVGIIBNVUYYIO-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Br)[C@H](CO)N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.